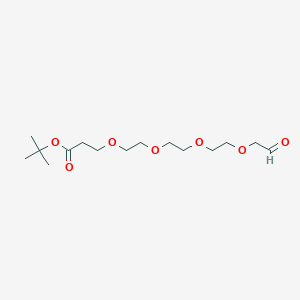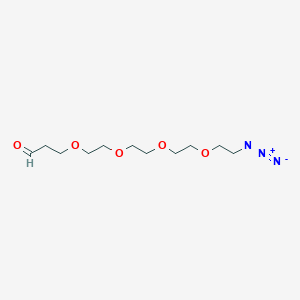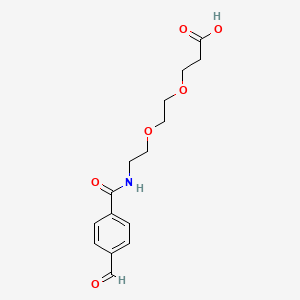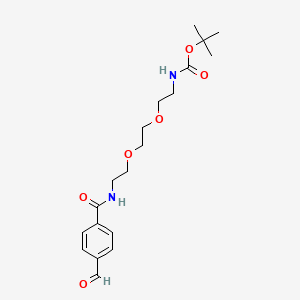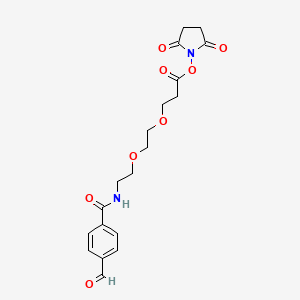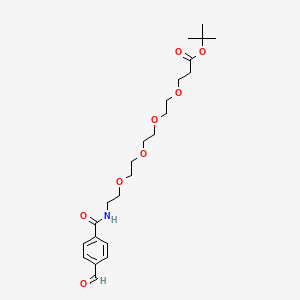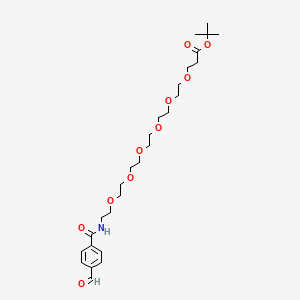![molecular formula C33H35FO4 B605367 (S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid CAS No. 1142214-62-7](/img/structure/B605367.png)
(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid
Overview
Description
The compound is a propanoic acid derivative with a complex structure. It contains a cyclopropyl group, a biphenyl group, and a dimethylcyclopentenyl group, all attached to different positions of the propanoic acid backbone. The presence of the fluorine and methoxy groups on the biphenyl ring suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the cyclopropyl, biphenyl, and dimethylcyclopentenyl groups, and their subsequent attachment to the propanoic acid backbone. The exact synthetic route would depend on many factors, including the desired yield, cost, and environmental impact .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclopropyl, biphenyl, and dimethylcyclopentenyl groups would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water, while the nonpolar cyclopropyl and dimethylcyclopentenyl groups could make it soluble in nonpolar solvents .Scientific Research Applications
G Protein-Coupled Receptor 40 Agonists for Type 2 Diabetes Treatment : A study led by S. Mikami et al. (2012) discovered that derivatives of phenylpropanoic acid, which include a structure similar to the compound , show promise as GPR40 agonists. These compounds may aid in lowering plasma glucose and have insulinotropic actions, potentially benefiting the treatment of type 2 diabetes (Mikami et al., 2012).
Antimycobacterial Activities : Research by P. Senthilkumar et al. (2008) explored compounds structurally related to the query compound, for their antimycobacterial properties. They found that certain derivatives exhibit significant in vitro and in vivo activities against Mycobacterium tuberculosis (Senthilkumar et al., 2008).
Synthesis of Fluorinated Heterocyclic Compounds : A study by G. Shi et al. (1996) utilized compounds similar to the query for the efficient synthesis of various fluorine-bearing heterocyclic compounds. This has implications in the development of pharmaceuticals and other chemical products (Shi et al., 1996).
Antimicrobial Study of Fluoroquinolone-Based Compounds : N. Patel and S. D. Patel (2010) investigated compounds with a structure akin to the query compound for their antimicrobial properties. Their findings contribute to the development of new antibacterial and antifungal agents (Patel & Patel, 2010).
Inhibitors of Mycolic Acid Biosynthesis : S. Hartmann et al. (1994) synthesized analogues of cyclopropene and cyclopropane fatty acids, resembling the query compound, as potential inhibitors of mycolic acid biosynthesis, relevant in tuberculosis treatment (Hartmann et al., 1994).
Cognitive Dysfunction Treatment : S. Ogawa et al. (1994) researched sigma receptor ligands, structurally related to the query compound, for their potential in treating cognitive dysfunctions induced by phencyclidine (Ogawa et al., 1994).
Future Directions
properties
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEANNSDVJOIBS-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102788 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142214-62-7 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



